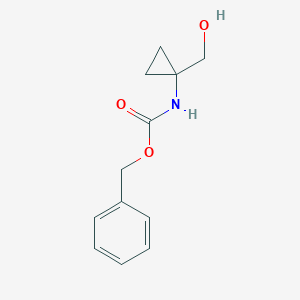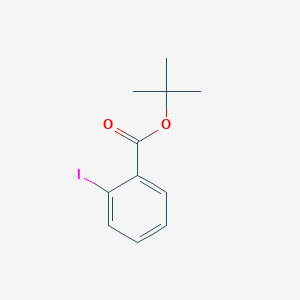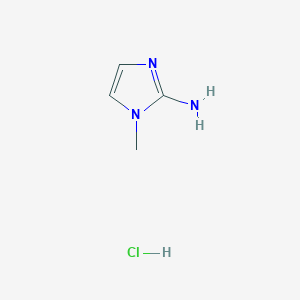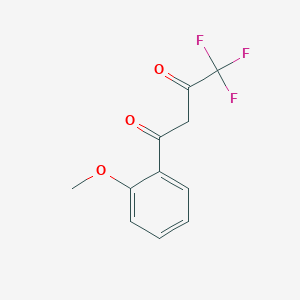
4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
概要
説明
“4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione” is a chemical compound with the linear formula C11H8F4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione” is represented by the SMILES stringCOC1=C(C(CC(C(F)(F)F)=O)=O)C=C(F)C=C1 . This indicates that the compound contains a methoxyphenyl group attached to a trifluorobutane-1,3-dione moiety. Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, and density.科学的研究の応用
Synthesis and Biological Evaluation
- A study by Chaudhari (2012) focused on synthesizing derivatives from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and evaluating their antimicrobial activity, showing some compounds with significant activity (Chaudhari, 2012).
Dye-Sensitized Solar Cells
- Islam et al. (2006) synthesized a series of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, including 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione, for use in dye-sensitized solar cells, demonstrating their potential in improving red-light absorptivity (Islam et al., 2006).
Regioselective CC Bond Cleavage
- Research by Solhnejad et al. (2013) on arylhydrazones of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones explored regioselective carbon–carbon bond cleavage, achieving distinct hydrazono-1-(thiophen-2-yl)ethanones upon heating (Solhnejad et al., 2013).
Metal Complex Synthesis
- Woods et al. (2009) conducted a study on synthesizing nickel(II) and copper(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and characterized their properties, suggesting potential applications in magnetic and spectral measurements (Woods et al., 2009).
Photoluminescent Materials
- Wang et al. (2015) synthesized and characterized europium(III) complexes with 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione, exhibiting potential applications in luminescent materials (Wang et al., 2015).
Molecular and Crystal Structure Analysis
- Studies like that of Wang, Fan, and Zheng (2010) have focused on the crystal structure of complexes involving 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione, advancing the understanding of molecular structures (Wang, Fan, & Zheng, 2010).
Mixed-Ligands Complexes Formation
- Meena and Grover (2018) investigated the formation constants of mixed-ligands complexes of Cadmium(II) with amino acids and 4,4,4-trifluoro-1-(2-napthyl)butane-1,3-dione, contributing to the field of coordination chemistry (Meena & Grover, 2018).
Potential in Polymer Stabilization
- A study by Wu et al. (1991) found that compounds like 4,4,4-trifluoro-phenylbutane-1,3-dione could photostabilize polyisoprene, suggesting applications in protecting materials from UV radiation (Wu et al., 1991).
Safety And Hazards
The compound is classified as an Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H413 (May cause long lasting harmful effects to aquatic life) .
特性
IUPAC Name |
4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-5-3-2-4-7(9)8(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQEULAECFIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377945 | |
| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
CAS RN |
15191-69-2 | |
| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

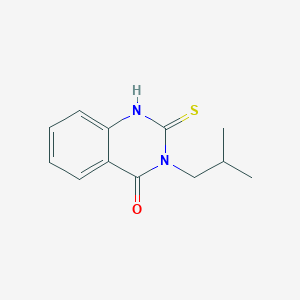
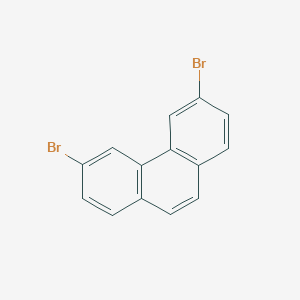
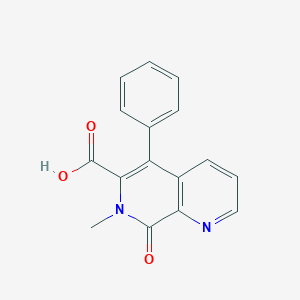
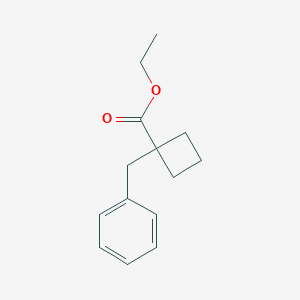
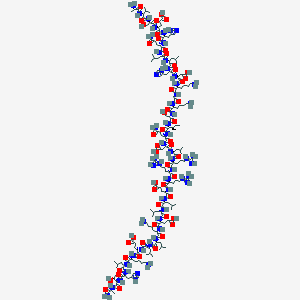
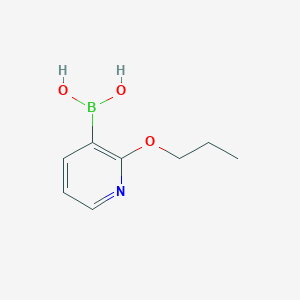
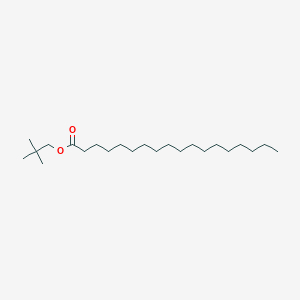
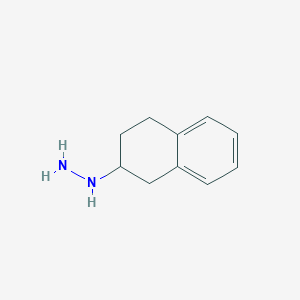
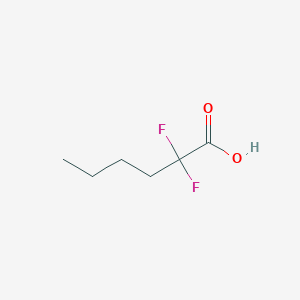
![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
